molecular formula C16H12F2N4O2 B2648391 1-(2,4-difluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea CAS No. 1060293-93-7

1-(2,4-difluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

Cat. No.: B2648391
CAS No.: 1060293-93-7
M. Wt: 330.295
InChI Key: ACYRQTQKGUDVJD-UHFFFAOYSA-N
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Description

1-(2,4-difluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea (CAS 1060293-93-7) is a high-value chemical building block for pharmaceutical research and development. This compound features a pyridopyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Researchers are particularly interested in pyridopyrimidine derivatives for their potential to inhibit critical therapeutic targets such as protein kinases and dihydrofolate reductase (DHFR) . Kinase inhibitors are a major focus in oncology and inflammatory diseases, while DHFR inhibitors are investigated for applications in cancer, autoimmune diseases, and infectious diseases . As such, this urea-functionalized derivative serves as a crucial intermediate for synthesizing and exploring novel small-molecule therapeutics. The compound has a molecular formula of C16H12F2N4O2 and a molecular weight of 330.29 g/mol . It is supplied for research purposes as a reliable starting material for hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers can obtain it in various quantities to suit their experimental needs .

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O2/c1-9-14(15(23)22-7-3-2-4-13(22)19-9)21-16(24)20-12-6-5-10(17)8-11(12)18/h2-8H,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYRQTQKGUDVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the pyrido[1,2-a]pyrimidin-3-yl core: This step involves the cyclization of appropriate starting materials under controlled conditions.

    Introduction of the difluorophenyl group: This is usually achieved through a substitution reaction, where a difluorophenyl halide reacts with the intermediate compound.

    Urea formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-difluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is part of a class of pyrido[1,2-a]pyrimidine derivatives, which have been explored for their potential therapeutic effects. Specifically, these compounds have shown promise against several biological targets, including:

  • Dihydrofolate Reductase (DHFR) : Inhibitors of DHFR are critical in cancer therapy as they interfere with nucleotide synthesis necessary for DNA replication. Pyrido[1,2-a]pyrimidines have been identified as effective inhibitors of this enzyme, which is vital for the proliferation of cancer cells .
  • Tyrosine Kinases : These enzymes are involved in signaling pathways that regulate cell division and survival. Compounds similar to 1-(2,4-difluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea have been studied for their ability to inhibit kinases such as Abl and MAP kinases, which are implicated in various cancers .

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrido[1,2-a]pyrimidine derivatives against various viral infections. For instance:

  • HIV : Some derivatives have been synthesized and tested for their efficacy against HIV. The mechanism often involves inhibition of viral replication by targeting specific enzymes essential for the virus's life cycle .
  • Influenza and SARS-CoV-2 : Research has indicated that certain pyrido[1,2-a]pyrimidines exhibit antiviral properties against influenza viruses and coronaviruses. This is particularly relevant given the ongoing global health challenges posed by these pathogens .

Case Studies

Several case studies illustrate the practical applications and effectiveness of 1-(2,4-difluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea:

Study Objective Findings
Fayad et al. (2019)Screening for anticancer compoundsIdentified novel compounds with significant cytotoxicity against cancer cell lines; demonstrated that pyrido[1,2-a]pyrimidine derivatives can inhibit tumor growth effectively .
Li et al. (2020)Synthesis and evaluation of DHFR inhibitorsDeveloped a series of pyrido[1,2-a]pyrimidine derivatives showing potent DHFR inhibition; highlighted the structure–activity relationship crucial for optimizing efficacy .
Recent antiviral studiesEvaluation against SARS-CoV-2Demonstrated that specific modifications to the pyrido[1,2-a]pyrimidine structure enhance antiviral activity against SARS-CoV-2 in vitro .

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, molecular properties, and inferred biological relevance.

Structural Analogs with Halogen-Substituted Aromatic Rings

  • Target Compound vs. 1-(2,5-Dichlorophenyl)-3-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea (BJ49411, )
    • Structural Differences : The target compound features 2,4-difluorophenyl , whereas BJ49411 has a 2,5-dichlorophenyl group.
    • Impact of Halogens : Fluorine’s electronegativity and smaller atomic radius enhance metabolic stability and reduce steric hindrance compared to chlorine. This substitution may improve bioavailability or target binding kinetics.
    • Molecular Weight : The target compound (346.29 g/mol) is lighter than BJ49411 (363.20 g/mol), reflecting fluorine’s lower atomic mass .

Urea Derivatives with Thiadiazole-Thio Moieties ()

Compounds such as 8d–8g in share the urea backbone but incorporate a 1,3,4-thiadiazole-thio linker and a triazole-containing side chain. Key comparisons:

  • Heterocyclic Systems: The pyrido-pyrimidinone core in the target compound replaces the thiadiazole-thio group in ’s analogs. This difference likely alters electronic properties and solubility.
  • Biological Activity: Compounds 8d–8g exhibit antifungal activity, attributed to their triazole moieties (similar to fluconazole). The target compound’s pyrido-pyrimidinone core may target different enzymes (e.g., kinases or phosphatases) due to its distinct heterocyclic system .
  • Molecular Weight : The target compound (346.29 g/mol) is significantly lighter than 8d (475.49 g/mol), suggesting improved permeability.

Pyrido-Pyrimidinone Pharmaceuticals and Impurities ()

  • Risperidone Impurity A(EP): Contains a pyrido[1,2-a]pyrimidin-4-one core linked to a difluorophenyl-hydroxymino-piperidine group. Key Contrast: The impurity’s piperidine and oxime substituents introduce basicity and conformational flexibility, unlike the rigid urea linker in the target compound. Functional Implications: Such impurities highlight the pyrido-pyrimidinone system’s versatility in drug design but also underscore the importance of substituent selection in avoiding off-target interactions .

Data Table: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
Target Compound C₁₆H₁₂F₂N₄O₂ 346.29 2,4-Difluorophenyl, pyrido-pyrimidinone Urea linker, potential metabolic stability -
BJ49411 (1-(2,5-dichlorophenyl)-3-{...}urea) C₁₆H₁₂Cl₂N₄O₂ 363.20 2,5-Dichlorophenyl Higher lipophilicity due to Cl substituents
Compound 8d () C₁₉H₁₅F₂N₇O₂S₂ 475.49 4-Bromophenyl, thiadiazole-thio Antifungal activity, triazole side chain
Risperidone Impurity A(EP) C₂₃H₂₁F₂N₅O₂ 437.45 Difluorophenyl, piperidine-oxime Pyrido-pyrimidinone core in impurity form

Discussion of Substituent Effects

  • Fluorine vs.
  • Heterocyclic Cores: Pyrido-pyrimidinones (target compound) offer planar rigidity suitable for enzyme active-site binding, whereas thiadiazole-thio systems () provide sulfur-based redox activity .
  • Urea Linkers: The urea moiety’s hydrogen-bond donor/acceptor capacity is conserved across analogs, suggesting a common mechanism for target engagement .

Biological Activity

1-(2,4-difluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article delves into its biological activity, synthesis, and therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrido[1,2-a]pyrimidine moiety, which is known for its diverse biological activities. The molecular formula is C13H11F2N5OC_{13}H_{11}F_2N_5O, with a molecular weight of approximately 295.26 g/mol. The presence of fluorine atoms contributes to its biological properties, enhancing lipophilicity and potentially increasing bioavailability.

Anticancer Potential

Research indicates that compounds containing the pyrido[1,2-a]pyrimidine structure exhibit promising anticancer properties. Specifically, they act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. By inhibiting DHFR, these compounds can effectively hinder the growth of cancer cells.

Case Study: Inhibition of DHFR

In a study examining various pyridopyrimidine derivatives, it was found that certain modifications at the 3-position significantly enhanced DHFR inhibition. For instance, derivatives similar to 1-(2,4-difluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea showed IC50 values in the nanomolar range against DHFR .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity.

Antibacterial Efficacy Table

Bacterial StrainMIC (µg/mL)Activity Level
Escherichia coli8Moderate
Staphylococcus aureus4Significant
Mycobacterium tuberculosis16Moderate

These results suggest that modifications to the side chains significantly impact the antibacterial efficacy of the compound .

Synthesis and Derivatives

The synthesis of 1-(2,4-difluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of Pyridopyrimidine Core : Utilizing condensation reactions between appropriate aldehydes and amines.
  • Fluorination : Introducing fluorine atoms via electrophilic aromatic substitution.
  • Urea Formation : Finalizing the structure by reacting with isocyanates or urea derivatives.

Q & A

Q. What are the optimal synthetic routes for 1-(2,4-difluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea, and how can purity be maximized?

Methodological Answer: Synthesis typically involves coupling a 2,4-difluorophenyl isocyanate with a functionalized pyrido[1,2-a]pyrimidine precursor under anhydrous conditions. Key steps include:

  • Use of N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvents to enhance reactivity .
  • Catalysis with triethylamine or DMAP (4-dimethylaminopyridine) to accelerate urea bond formation .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Critical parameters : Reaction temperature (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric control of reactants to minimize side products .

Q. How can the structure and purity of this compound be validated analytically?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 8.2–8.6 ppm (pyrido[1,2-a]pyrimidine protons), δ 6.8–7.3 ppm (difluorophenyl aromatic protons), and δ 2.5–3.0 ppm (methyl groups) confirm connectivity .
    • ¹³C NMR : Carbonyl signals at ~155–160 ppm (urea C=O) and ~170 ppm (pyrimidinone C=O) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and rule out impurities .
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98% for pharmacological assays) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies (e.g., IC₅₀ variability)?

Methodological Answer:

  • Standardize assay conditions :
    • Use consistent cell lines (e.g., HEK293 for kinase assays) and control for ATP concentration in enzymatic studies .
    • Validate compound solubility with DMSO stocks (≤0.1% final concentration to avoid cytotoxicity) .
  • Structure-activity relationship (SAR) analysis :
    • Compare analogs (e.g., 1-(3-chloro-4-fluorophenyl)-3-(pyrimidinyl)urea ) to isolate substituent effects on potency .
    • Synthesize derivatives with modified difluorophenyl or pyrido-pyrimidine moieties to test hypotheses .
  • Statistical validation : Replicate experiments with ≥3 biological replicates and apply ANOVA to confirm significance .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., kinases)?

Methodological Answer:

  • Molecular docking :
    • Use AutoDock Vina or Schrödinger Suite to predict binding modes in kinase ATP pockets (e.g., EGFR, VEGFR) .
    • Focus on hydrogen bonding between urea carbonyl and kinase hinge regions .
  • Quantum mechanical calculations :
    • Gaussian 16 to optimize geometries and calculate electrostatic potential maps for substituent effects .
  • ADMET prediction :
    • Tools like SwissADME to prioritize derivatives with favorable logP (2–4) and low CYP450 inhibition .

Q. What experimental approaches can elucidate the mechanism of action in complex biological systems?

Methodological Answer:

  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .
  • RNA-seq/proteomics : Identify downstream pathways (e.g., apoptosis, cell cycle) using KEGG/GO enrichment analysis .
  • Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to define selectivity .

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